molecular formula C13H17NO3 B11173292 N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11173292
M. Wt: 235.28 g/mol
InChI Key: ABUVIPSQXPOCIB-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a 2H-1,3-benzodioxole (commonly known as a methylenedioxybenzene moiety) linked via a carboxamide group to a pentan-3-yl substituent. The benzodioxole scaffold is notable for its presence in bioactive molecules and natural products, often contributing to metabolic stability and ligand-receptor interactions. The pentan-3-yl group introduces an aliphatic chain, which may influence lipophilicity and steric properties.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-pentan-3-yl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H17NO3/c1-3-10(4-2)14-13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

ABUVIPSQXPOCIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with pentan-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that compounds within the benzodioxole family exhibit antioxidant properties. A study on related compounds demonstrated that they can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, compounds with similar structures have shown moderate antioxidant activity in DPPH assays, suggesting that N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide may possess similar capabilities .

2. Neuroprotective Effects

The neuroprotective potential of benzodioxole derivatives is an area of active research. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific mechanisms often involve the inhibition of oxidative stress and inflammation in neural tissues .

3. Antimicrobial Activity

Benzodioxole derivatives have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Potential Therapeutic Applications

1. Drug Development

Given its structural characteristics and biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

  • Antioxidants: As a protective agent against oxidative damage.
  • Neuroprotective agents: For the treatment of neurodegenerative diseases.
  • Antimicrobial agents: Targeting resistant bacterial strains.

Case Studies

Study Focus Findings
Study on Benzodioxole Derivatives Antioxidant ActivityDemonstrated moderate antioxidant properties with IC50 values indicating effective radical scavenging capabilities.
Neuroprotective Effects NeuroprotectionShowed potential in reducing neuroinflammation and protecting neurons from oxidative stress.
Antimicrobial Activity Antimicrobial EfficacyPreliminary results indicated effectiveness against several bacterial strains, warranting further investigation.

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key Structural Differences
  • Aliphatic vs. Aromatic Substituents: The pentan-3-yl group in the target compound is aliphatic, contrasting with aryl-substituted analogs like N-(4-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 1593590-12-5) and N-(2-(trifluoromethyl)phenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 349415-11-8) . Aromatic substituents introduce π-π interactions and electron-withdrawing/donating effects, whereas aliphatic chains enhance lipophilicity. Tulmimetostatum (C28H36ClN3O5S), a complex antineoplastic agent, features a trans-cyclohexyl and pyridinone-methylsulfanyl substituent, demonstrating how bulky groups can modulate receptor binding .

Physicochemical Properties

Spectroscopic Characteristics
  • 1H NMR: The methylenedioxy group (OCH2O) in all benzodioxole derivatives resonates near δ 5.98 ppm . Amide protons (NH) appear in the δ 9–10 ppm range, as seen in N-(3-aminophenyl)-... derivatives . Aliphatic protons (pentan-3-yl) would show signals at δ 0.8–1.6 ppm (CH2/CH3), contrasting with aromatic substituents (e.g., δ 6.7–7.9 ppm for aryl protons) .
Hydrogen Bonding and Crystal Packing
  • The carboxamide group enables hydrogen bonding, influencing crystal packing and solubility. For example: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilizes N,O-bidentate directing groups for metal coordination, highlighting the role of hydrogen bonding in reactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzodioxole Carboxamides

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Features/Applications References
N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide Pentan-3-yl (aliphatic) C14H17NO3 High lipophilicity; potential CNS activity Inferred
N-(4-aminophenyl)-... 4-aminophenyl (aryl) C14H12N2O3 Amino group for functionalization
N-(2-(trifluoromethyl)phenyl)-... 2-(trifluoromethyl)phenyl C15H10F3NO3 Electron-withdrawing CF3 group
Tulmimetostatum Complex cyclohexyl-pyridinone C28H36ClN3O5S Antineoplastic; peripheral targeting

Table 2: Spectroscopic Data for Representative Compounds

Compound (Example) 1H NMR (δ, ppm) IR (cm⁻¹) Notable Features
N-(pentan-3-yl)-... (Inferred) 5.98 (OCH2O), 9.0 (NH), 0.8–1.6 (CH2/CH3) ~1668 (C=O stretch) Aliphatic chain dominance
5bd () 5.98 (OCH2O), 9.26 (NH), 2.55 (CH3) 1768, 1668 (C=O) Thiazole tautomerism
N-(4-aminophenyl)-... 6.7–7.9 (aryl), 5.0 (NH2) 3371 (N-H stretch) Amino group for reactivity

Biological Activity

N-(pentan-3-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole core structure, which is known for its diverse biological activities. The presence of the pentan-3-yl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial effects.
  • Cell Signaling Modulation : It can modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Antimicrobial Properties

Studies have shown that this compound exhibits selective antibacterial activity against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth factors essential for bacterial survival .

Anticancer Properties

The compound has demonstrated cytotoxic effects on various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest and apoptosis
HCT116 (Colon)12Inhibition of proliferation and induction of autophagy

In vitro studies indicate that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of autophagic flux .

Case Studies

A notable study evaluated the compound's effects on colon cancer cells (DLD1). The results demonstrated that treatment with this compound led to significant cell death under glucose starvation conditions. This suggests potential for targeting metabolic vulnerabilities in cancer therapy .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity.
  • Combination Therapies : Investigating synergistic effects with existing anticancer agents.

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